N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-12(2,3)15-9(17)4-5-10(18)16-6-8(7-16)11(13)14/h8,11H,4-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOZRWNHNANRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)N1CC(C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a difluoromethyl-substituted amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Oxobutanamide Moiety: The oxobutanamide moiety can be synthesized through an amide coupling reaction between an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Research
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide has shown promise in anticancer research. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer Cell Lines
- In vitro assays demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens.
Case Study: Antimicrobial Efficacy
- A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, finding a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties.
Case Study: Murine Model
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
These compounds share the tert-butyl group but differ significantly in core structure and mechanism of action.
Table 1: Comparative Analysis of Key Features
Key Differences:
- Structural Complexity: The azetidine ring and difluoromethyl group in the target compound introduce conformational constraints and electronic effects absent in BHT/BHA, which rely on phenolic rings for radical scavenging.
- Mechanistic Divergence : While BHT/BHA act indirectly by modulating hydrocarbon metabolism , the target compound’s amide and azetidine groups suggest a direct interaction with enzymatic targets (e.g., proteases or kinases) rather than antioxidant activity.
- Metabolic Stability : The tert-butyl group in all three compounds may enhance lipophilicity, but the difluoromethyl group in the target compound could improve resistance to oxidative degradation compared to BHT/BHA.
Hypothetical Enzyme Inhibition:
The azetidine ring’s strain and nitrogen lone pair could facilitate hydrogen bonding with enzyme active sites, analogous to pyrrolidine or piperidine rings in kinase inhibitors . The difluoromethyl group may stabilize binding interactions through hydrophobic effects or fluorine-specific interactions (e.g., with arginine residues).
Contrast with Antioxidants:
Unlike BHT/BHA, which require intact cells to inhibit hydrocarbon-DNA binding , the target compound’s mechanism likely depends on direct molecular interactions. For example, its oxobutanamide group may mimic endogenous substrates, enabling competitive inhibition.
Biological Activity
N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a difluoromethyl group and an azetidine ring, suggests possible interactions with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound can be expressed as follows:
- Molecular Formula : C_{12}H_{16}F_2N_2O_2
- Molecular Weight : Approximately 270.27 g/mol
The compound features a tert-butyl group, which enhances lipophilicity, potentially affecting its pharmacokinetics.
Biological Activity Overview
Research on the biological activity of this compound has focused primarily on its role as a potential inhibitor of specific enzymes and receptors involved in various diseases, including cancer and inflammatory conditions.
Enzyme Inhibition
Studies indicate that compounds with similar structures may act as inhibitors for enzymes such as Janus kinase (JAK), which is implicated in several signaling pathways related to immune response and hematopoiesis. The inhibition of JAK could lead to therapeutic effects in autoimmune diseases and cancers .
Case Studies and Research Findings
- Inhibition of JAK1 :
- Anti-inflammatory Effects :
- Cytotoxicity Against Cancer Cell Lines :
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are effective for synthesizing N-tert-butyl-4-[3-(difluoromethyl)azetidin-1-yl]-4-oxobutanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the azetidine ring with the oxobutanamide core. Key steps:
- Azetidine formation : React 3-(difluoromethyl)azetidine with tert-butyl-protected intermediates under basic conditions (e.g., NaH in DMF) at 0–5°C to minimize side reactions.
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for oxobutanamide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Yield optimization requires inert atmosphere (N₂/Ar) and strict moisture control .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) to confirm tert-butyl (δ ~1.2 ppm) and azetidine protons (δ ~3.5–4.0 ppm). ¹⁹F NMR (376 MHz) verifies difluoromethyl groups (δ ~-110 to -120 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 210–254 nm for purity assessment (>95%) .
Q. What in vitro assays are suitable for initial biological screening of this compound’s activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves.
- Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies. Ensure DMSO concentration <1% to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition potency across different studies?
- Methodological Answer : Contradictions may arise from assay variability. Strategies include:
- Standardization : Use internal controls (e.g., known inhibitors) and consistent buffer conditions (pH, ionic strength).
- Orthogonal assays : Validate results with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Crystallography : Co-crystallize the compound with target enzymes to confirm binding modes and identify steric/electronic clashes .
Q. What experimental approaches elucidate the role of the difluoromethyl group in metabolic stability and target binding?
- Methodological Answer :
- Comparative SAR : Synthesize analogs without fluorine and assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
- Isotopic labeling : Use ¹⁸O/²H isotopes in mass spectrometry to track metabolic pathways.
- Molecular dynamics (MD) : Simulate ligand-protein interactions to compare fluorine’s impact on binding pocket hydrophobicity and hydrogen bonding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, BBB penetration, and CYP inhibition.
- Free-energy perturbation (FEP) : Calculate relative binding energies of fluorinated vs. non-fluorinated analogs to prioritize synthetic targets.
- Caco-2 permeability model : Predict intestinal absorption using PAMPA assays aligned with in silico data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Controlled stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Polymorph screening : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility.
- pH-dependent studies : Measure solubility in buffers (pH 1–10) to correlate ionization state with stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
